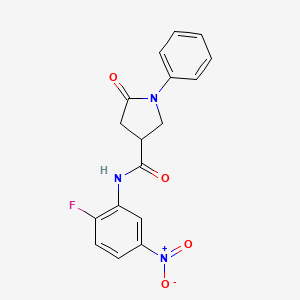
N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known by its chemical formula C17H11FN2O4 , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- 2-Fluoro-5-nitrophenyl isocyanate :
- This compound serves as a key intermediate in the synthesis of N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide.
- It can be prepared through the reaction of 2-fluoro-5-nitroaniline with phosgene or triphosgene.
- The reaction proceeds via nucleophilic aromatic substitution.
- This compound :
- The final compound is obtained by reacting 2-fluoro-5-nitrophenyl isocyanate with 1-phenylpyrrolidine-3-carboxylic acid under appropriate conditions.
- Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including:
- Reduction : Reduction of the nitro group to an amino group.
- Substitution : Nucleophilic substitution reactions at the carbonyl carbon.
- Oxidation : Oxidation of the phenyl ring.
- Common Reagents and Conditions :
- Reduction : Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
- Substitution : Amine nucleophiles (e.g., 1-phenylpyrrolidine-3-carboxylic acid).
- Oxidation : Oxidizing agents (e.g., KMnO4).
- Major Products : The reduced amine form and the substituted product are significant.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity (e.g., enzyme inhibition).
- Medicine : Explored for drug development due to its structural features.
- Industry : May find applications in materials science or agrochemicals.
Mechanism of Action
- Targets : The compound may interact with specific enzymes or receptors.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of fluorine, nitro, and pyrrolidine moieties sets it apart.
- Similar Compounds : Other related compounds include:
Properties
Molecular Formula |
C17H14FN3O4 |
|---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O4/c18-14-7-6-13(21(24)25)9-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,23) |
InChI Key |
ZQUZUYHEGRPLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















